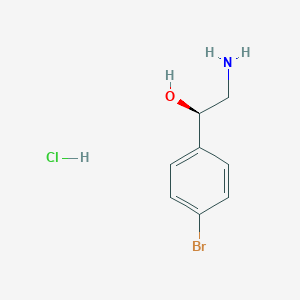
(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1R)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C₈H₁₀BrClNO and a molecular weight of approximately 216.08 g/mol. It features a bromophenyl group attached to an amino alcohol structure, which contributes to its reactivity and biological activity. The melting point is reported to be between 111-113 °C .
The biological activity of (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride can be attributed to several mechanisms:
- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial as it affects the metabolism of various drugs, thereby influencing their pharmacokinetics and potential interactions with co-administered medications.
- Neurotransmitter Modulation : Similar compounds have demonstrated neuroprotective effects and modulation of neurotransmitter systems, suggesting that (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride may also influence neurotransmitter activity, potentially benefiting conditions such as depression and anxiety disorders.
Biological Activities
Research indicates that (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens, indicating potential therapeutic applications in treating infections .
- Neuroprotective Effects : Investigations into the compound's effects on neuronal cells suggest potential neuroprotective roles, particularly in models of neurodegenerative diseases. These effects may be linked to its ability to modulate neurotransmitter levels and protect against oxidative stress.
Case Study 1: Cytochrome P450 Inhibition
A study focused on the inhibition of CYP1A2 by (1R)-2-amino-1-(4-bromophenyl)ethanol hydrochloride demonstrated significant interactions with commonly used pharmaceuticals. The implications of this inhibition were explored in the context of drug-drug interactions, emphasizing the need for caution when co-administering medications metabolized by this enzyme.
Case Study 2: Neuroprotective Potential
In vitro studies assessing the neuroprotective effects of the compound revealed that it could reduce neuronal cell death induced by oxidative stress. The mechanism was linked to its ability to enhance the expression of antioxidant enzymes, which suggests a promising avenue for further research in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (1R)-2-Amino-1-(4-bromophenyl)ethanol; hydrochloride | Amino alcohol | CYP1A2 inhibition, neuroprotection |
| (S)-1-(4-Bromophenyl)ethanol | Alcohol | Chiral auxiliary in synthesis |
| N-Methylvalinol | Amino alcohol | Antimicrobial activity |
Propriétés
IUPAC Name |
(1R)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBRWAABGXCVBF-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














